1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features methoxy and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Cyclization: The formation of the naphthalenone structure is achieved through cyclization reactions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing metal catalysts to enhance reaction efficiency.
Optimized Reaction Conditions: High-pressure and temperature conditions to maximize yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-: Lacks the methyl group, leading to different reactivity.
1(2H)-Naphthalenone, 3,4-dihydro-8-methyl-: Lacks the methoxy group, affecting its chemical properties.
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-7-methyl-: Positional isomer with different substitution pattern.
Properties
IUPAC Name |
5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPARVFTQANAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300320 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53863-68-6 |
Source
|
Record name | NSC135932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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